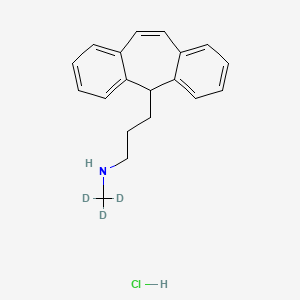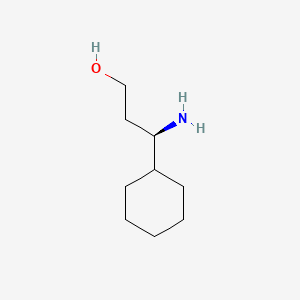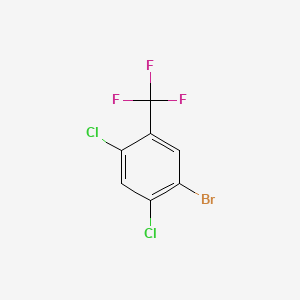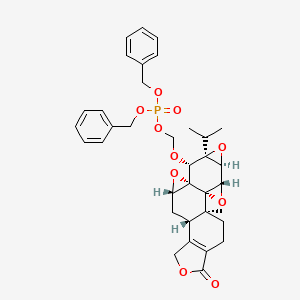
Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate is an organic compound . It is a derivative of N-Boc piperazine, which serves as a useful building block/intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the carboxylic acid group, followed by the addition of piperazine to the protected intermediate. The final step involves deprotection and conversion to the hydrochloride salt.Molecular Structure Analysis
The structure of this compound has been characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The molecule adopts a specific shape and conformation, which can be further confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
This compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.36 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Mechanism of Action
While the exact mechanism of action for this compound is not specified in the search results, it is known that compounds containing piperazine rings can enhance favorable interaction with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Safety and Hazards
The safety information available indicates that this compound may pose certain hazards. It has been classified under GHS07, with hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-10-9-18(16-23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSFOLBRBCWJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

![2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B568811.png)
![4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride](/img/structure/B568812.png)